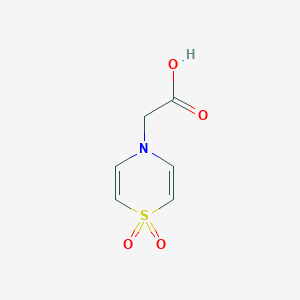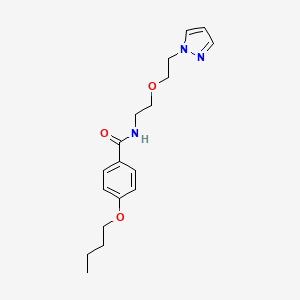
2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one is a synthetic molecule that features a complex structure composed of multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one typically involves a multi-step process, starting with the preparation of the essential building blocks. Key steps include:
Formation of the pyridine derivative: : The pyridine ring containing a trifluoromethyl group and a chloro substituent is synthesized through halogenation and trifluoromethylation reactions under controlled conditions.
Coupling reaction: : The pyridine derivative is coupled with a phenol group via nucleophilic aromatic substitution (SNAr) reaction, creating the pyridyloxyphenyl intermediate.
Quinazolinone ring formation: : The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthesis techniques while ensuring cost-effectiveness and process efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent choice, and catalyst use, is crucial. Continuous flow reactors and automated synthesis platforms are often employed to enhance production yield and reproducibility.
化学反応の分析
Types of Reactions
2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially altering its functional groups and enhancing its reactivity.
Reduction: : Reduction of the compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, which may target specific functional groups and modify the molecule's properties.
Substitution: : Halogenated compounds often undergo substitution reactions, where the chloro substituent may be replaced by other groups (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used, leading to derivatives with potentially enhanced biological activity or novel chemical properties.
科学的研究の応用
2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: finds applications in various fields of scientific research:
Chemistry
Organic synthesis: : Used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Catalysis: : Acts as a ligand in coordination chemistry, facilitating catalytic processes.
Biology
Biochemical assays: : Utilized in studies to investigate biochemical pathways and interactions within cells.
Enzyme inhibition: : Examined for its potential to inhibit specific enzymes, aiding in understanding enzyme-substrate interactions.
Medicine
Drug development: : Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry
Material science: : Incorporated into the development of new materials with desirable properties, such as improved durability or chemical resistance.
Agricultural chemistry: : Evaluated for its use in pesticides or herbicides due to its bioactivity.
作用機序
The mechanism by which 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one exerts its effects typically involves binding to molecular targets, such as proteins or enzymes, disrupting their normal function. The compound may interact with specific pathways, such as signal transduction or metabolic routes, altering cellular processes and producing a biological response.
類似化合物との比較
Similar Compounds
2-(4-(4-Chloro-2-fluorophenyl)phenyl)-1,2,3-trihydroquinazolin-4-one: : Shares a similar quinazolinone core but differs in substituent groups, affecting its reactivity and applications.
2-(4-(3-Bromo-5-methyl-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: : Differently substituted pyridyloxyphenyl ring, leading to altered biological and chemical properties.
Uniqueness
2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: stands out due to its specific combination of functional groups, which confer unique reactivity patterns and biological activities not observed in closely related compounds.
If there's more detail you need or a specific aspect you'd like me to expand on, just let me know. The chemistry world is vast and fascinating!
特性
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O2/c21-15-9-12(20(22,23)24)10-25-19(15)29-13-7-5-11(6-8-13)17-26-16-4-2-1-3-14(16)18(28)27-17/h1-10,17,26H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYFXNUEFFZPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
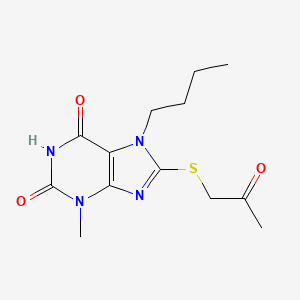
![(3,5-Dimethylisoxazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2891916.png)
![N-[(4-chlorophenyl)methyl]-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2891917.png)

![4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891920.png)

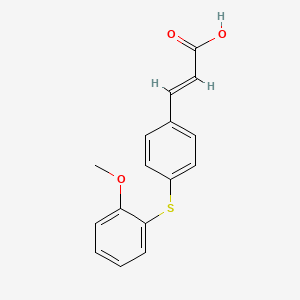
![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2891923.png)

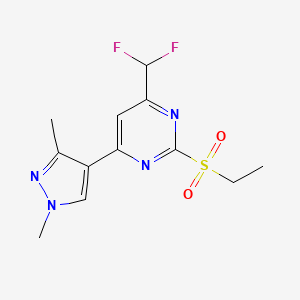
![N-(3,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2891927.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)
